
Lanthanum chloride citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum chloride citrate is a compound formed by the combination of lanthanum chloride and citric acid Lanthanum, a rare earth element, is known for its unique properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum chloride citrate can be synthesized by reacting lanthanum chloride with citric acid under controlled conditions. One common method involves dissolving lanthanum chloride in water and then adding citric acid to the solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the components.
Industrial Production Methods: In industrial settings, this compound is produced by first preparing lanthanum chloride through the reaction of lanthanum oxide with hydrochloric acid. The resulting lanthanum chloride is then reacted with citric acid under hydrothermal conditions to form this compound .
Chemical Reactions Analysis
Types of Reactions: Lanthanum chloride citrate undergoes various chemical reactions, including:
Oxidation: Lanthanum can be oxidized to form lanthanum oxide.
Reduction: Lanthanum chloride can be reduced to elemental lanthanum.
Substitution: Lanthanum chloride can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Halide salts or other ligands in aqueous or organic solvents.
Major Products Formed:
Oxidation: Lanthanum oxide.
Reduction: Elemental lanthanum.
Substitution: Lanthanum halides or lanthanum complexes with different ligands
Scientific Research Applications
Lanthanum chloride citrate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Industry: Employed in the production of specialized glasses and optical fibers, as well as in the removal of phosphate from wastewater to prevent eutrophication
Mechanism of Action
The mechanism of action of lanthanum chloride citrate involves its ability to bind to phosphate ions, forming insoluble lanthanum phosphate complexes. This property is particularly useful in medical applications for reducing serum phosphate levels in patients with kidney disease. The compound’s ability to form strong complexes with phosphate ions also makes it effective in environmental applications for phosphate removal from water .
Comparison with Similar Compounds
Lanthanum chloride citrate can be compared with other lanthanide compounds, such as:
Lanthanum oxide: Used in similar applications but lacks the citrate component, which can enhance solubility and reactivity.
Lanthanum carbonate: Another phosphate binder used in medical applications, but with different solubility and bioavailability properties.
Lanthanum fluoride: Used in optical applications but does not have the same catalytic properties as this compound
Uniqueness: this compound is unique due to its combination of lanthanum’s catalytic properties and citric acid’s ability to enhance solubility and reactivity. This makes it a versatile compound with applications in various fields, from catalysis to medicine and environmental science.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique properties and versatility make it a valuable compound for research and practical use in fields ranging from chemistry and biology to medicine and environmental science.
Properties
CAS No. |
64092-06-4 |
|---|---|
Molecular Formula |
C18H15Cl3La4O21 |
Molecular Weight |
1229.3 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;lanthanum(3+);trichloride |
InChI |
InChI=1S/3C6H8O7.3ClH.4La/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H;;;;/q;;;;;;4*+3/p-12 |
InChI Key |
ZAPKCNPKRNKIFQ-UHFFFAOYSA-B |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cl-].[Cl-].[Cl-].[La+3].[La+3].[La+3].[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine](/img/structure/B14503800.png)

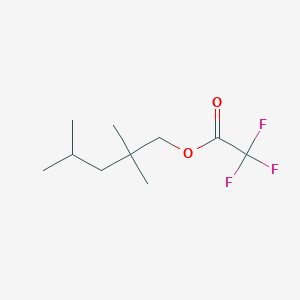
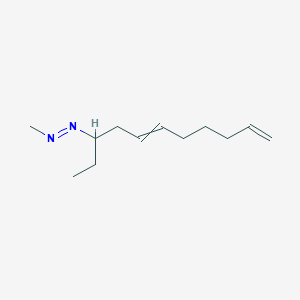
![N-[Bis(2-chloroethyl)carbamoyl]glycine](/img/structure/B14503824.png)

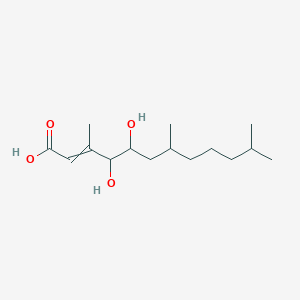

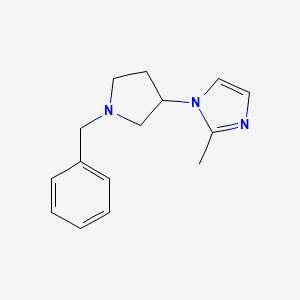
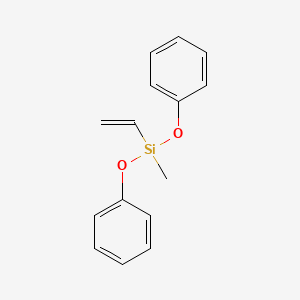
![3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14503851.png)
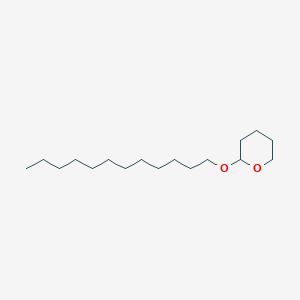
![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
